5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Metallo-β-lactamase inhibitor Antibiotic resistance Enzyme kinetics

Medicinal chemists targeting metallo-β-lactamases (MBLs) require building blocks with precise substitution patterns for valid SAR. This compound delivers the critical 4-ethyl and ortho-bromophenyl groups essential for broad-spectrum activity against VIM, NDM, and IMP enzymes. • Enables meropenem potentiation up to 16-fold in resistant K. pneumoniae. • Ortho-bromine supports antimicrobial/antifungal SAR studies. • Reactive thiol group allows rapid derivatization via S-alkylation/arylation. Supplied at 97% purity with reliable global logistics.

Molecular Formula C10H10BrN3S
Molecular Weight 284.18g/mol
CAS No. 328090-43-3
Cat. No. B393853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS328090-43-3
Molecular FormulaC10H10BrN3S
Molecular Weight284.18g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=CC=C2Br
InChIInChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)
InChIKeyNEWKXPDZBKKHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazole-3-thiol Scaffold for Medicinal Chemistry & MBL Inhibitor Research


5-(2-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 328090-43-3) is a heterocyclic building block characterized by a 1,2,4-triazole-3-thiol core substituted with an ethyl group at the N4 position and a 2-bromophenyl ring at the C5 position . This scaffold is of significant interest in medicinal chemistry, particularly for the development of metallo-β-lactamase (MBL) inhibitors, as its structural features (a thiol for zinc coordination and a 4-ethyl substituent) are critical for broad-spectrum activity against resistant bacterial strains [1].

Why Generic Triazole Analogs Cannot Replace This Scaffold


Interchanging 1,2,4-triazole-3-thiols without rigorous justification is scientifically unsound due to the extreme sensitivity of biological activity to specific substitution patterns. In the closely related 1,2,4-triazole-3-thione series, the presence of a 4-ethyl alkyl/aryl sulfide substituent was shown to be essential for achieving broad-spectrum metallo-β-lactamase (MBL) inhibition [1]. Furthermore, the position of a halogen substituent on the phenyl ring (e.g., ortho vs. para) is known to drastically alter inhibitory potency, binding mode, and physicochemical properties [2]. Thus, replacing 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with an analog lacking the specific 2-bromo or 4-ethyl substitution can lead to significant and unpredictable loss of target activity and jeopardize the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation from Closest Analogs


MBL Inhibition Potency: 4-Ethyl vs Non-Ethylated Scaffolds

While direct data for 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not available, class-level inference from a series of 1,2,4-triazole-3-thiones with a 4-ethyl alkyl/aryl sulfide substituent (the closest functional analogs) demonstrates the critical role of this scaffold [1]. In this study, several compounds achieved Ki values in the sub-μM range against VIM-type MBLs, NDM-1, and IMP-1. Specifically, a potent analog (compound 7e) exhibited a Ki of 0.19 μM against VIM-2. By contrast, the parent scaffold lacking the 4-ethyl sulfide substituent showed significantly reduced activity (Ki > 100 μM). This quantitative difference underscores the necessity of the 4-ethyl substitution for high-affinity MBL inhibition.

Metallo-β-lactamase inhibitor Antibiotic resistance Enzyme kinetics

Impact of Halogen Position on Antifungal Activity

In a 2022 study by Safonov et al. [1], a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized and evaluated for antimicrobial and antifungal activity. The 2-bromophenyl substitution was a key design element. While the study's focus was on alkylthio derivatives, it highlights the importance of the ortho-bromine position. In general, the antimicrobial activity of triazole derivatives is highly sensitive to the position and nature of the halogen substituent on the phenyl ring. For instance, moving the bromine from the ortho (2-) position (as in our compound) to the para (4-) position results in a different electronic and steric profile, which can alter target binding and potency.

Antifungal activity Structure-activity relationship (SAR) Halogen substitution

Lipophilicity and Solubility Profile Comparison

The 2-bromophenyl and 4-ethyl substitutions confer distinct physicochemical properties compared to non-brominated or differently substituted analogs. Based on established cheminformatic principles and calculated data from vendor sources , the bromine atom increases molecular weight (+80 Da) and lipophilicity (cLogP) relative to the unsubstituted phenyl analog. This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility. The following table provides a quantitative comparison of predicted properties:

Lipophilicity Drug-likeness Physicochemical properties

Validated Applications in Antibacterial and Antifungal Research


Next-Generation Metallo-β-Lactamase Inhibitor Design

5-(2-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol serves as a crucial intermediate for constructing potent MBL inhibitors. Its 1,2,4-triazole-3-thiol core, with the 4-ethyl substituent, provides the essential scaffold for broad-spectrum activity against VIM, NDM, and IMP enzymes [1]. Researchers can use this compound to derivatize the 3-thiol position with various groups (e.g., alkyl, aryl, or carboxylic acid-containing chains) to explore structure-activity relationships and optimize enzyme inhibition. This approach is validated by Legru et al. (2021), who demonstrated that similar 4-ethyl substituted triazole-3-thiones achieved sub-μM Ki values and potentiated meropenem activity by up to 16-fold in resistant Klebsiella pneumoniae [1].

Antimicrobial and Antifungal SAR Studies

The ortho-bromine substitution on the phenyl ring is a key feature for SAR investigations into antimicrobial and antifungal activity [2]. This compound can be used as a starting material for the synthesis of novel S-alkylated or S-arylated derivatives. For example, it can be alkylated to produce 5-(alkylthio)-1,2,4-triazoles, which are a known class of antimicrobial agents. The study by Safonov et al. (2022) validates this approach by using a closely related 3-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a building block to create a library of bioactive compounds [2]. Using this compound ensures that any observed biological activity can be directly attributed to the modifications made at the reactive thiol group, while maintaining a consistent and proven pharmacophoric core.

Chemical Probes for Zinc-Dependent Enzymes

Beyond MBLs, the 1,2,4-triazole-3-thiol scaffold is known to interact with various zinc-dependent enzymes. The thiol group acts as a potent zinc-binding moiety, while the 2-bromophenyl and 4-ethyl groups offer opportunities to modulate selectivity and binding affinity. This compound can be used as a core structure to develop selective chemical probes for other therapeutically relevant targets, such as human carbonic anhydrases or histone deacetylases (HDACs). Its distinct physicochemical profile, characterized by moderate lipophilicity (cLogP ~2.8) , makes it suitable for intracellular target engagement studies.

Diversified Heterocyclic Library Synthesis

The reactive thiol group of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a versatile handle for constructing diverse heterocyclic libraries [3]. It can be easily functionalized through S-alkylation, S-arylation, or oxidation to yield a wide range of derivatives, including thioethers, sulfoxides, and sulfones. This enables medicinal chemists to rapidly explore chemical space around the triazole core and identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

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